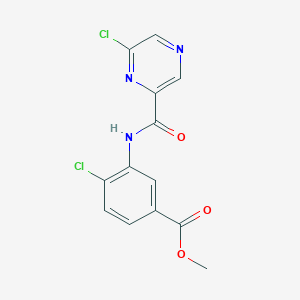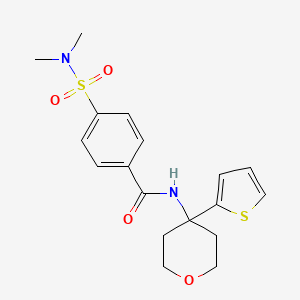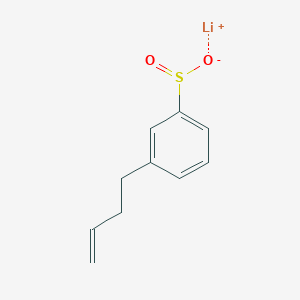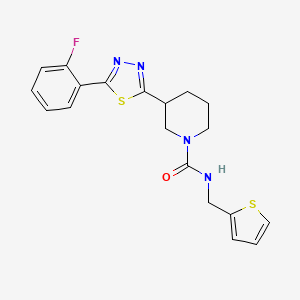
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as FPAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that plays a key role in the regulation of anxiety and depression. 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to increase the release of GABA in the brain, leading to its anxiolytic and antidepressant effects. In cancer cells, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal models, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to reduce anxiety and depression-like behaviors. It has also been shown to have antinociceptive effects, reducing the perception of pain. In cancer cells, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone in lab experiments is its specificity for the GABAergic system in the brain and its antiproliferative effects on cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone. One direction is the development of more efficient synthesis methods to improve its solubility in water. Another direction is the study of its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone could be studied further for its potential use in the development of novel anticancer drugs.
Synthesemethoden
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 3-pyridylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a ring-closing reaction with 1,6-dibromohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been studied for its potential therapeutic applications in various fields, including neuroscience and cancer research. In neuroscience, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain. In cancer research, 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-8-6-16(7-9-18)17-5-1-2-11-22(14-17)19(23)12-15-4-3-10-21-13-15/h3-4,6-10,13,17H,1-2,5,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKAYCCHTGUDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~5~-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)


![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)


![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2401924.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)